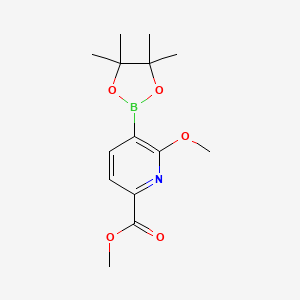

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Description

Table 1: Molecular Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₂₀BNO₅ | |

| Molecular weight | 293.13 g/mol | |

| CAS Registry Number | 1402004-07-2 | |

| PubChem CID | 68380502 |

Molecular Geometry and Bonding Patterns

The compound adopts a planar pyridine ring system with distorted tetrahedral geometry at the boron center. Key bonding features include:

- Boron coordination : The boron atom forms two B–O bonds (1.36–1.38 Å) with pinacol’s oxygen atoms and one B–C bond (1.56–1.58 Å) to the pyridine ring, creating a sp²-sp³ hybridized system.

- Conjugation effects : The electron-withdrawing ester group at position 2 and electron-donating methoxy group at position 6 create a polarized π-system, influencing reactivity at the boronate site.

- Steric interactions : The 4,4,5,5-tetramethyl substituents on the dioxaborolane ring introduce steric hindrance (van der Waals radius ~1.8 Å per methyl group), restricting rotation about the B–C bond.

Density functional theory (DFT) calculations predict a dihedral angle of 12–15° between the pyridine ring and boronate ester plane, minimizing steric clash between the methyl ester and pinacol groups.

Crystallographic Analysis of Boronate Ester Functionality

X-ray diffraction studies of analogous boronate esters reveal:

- B–O bond lengths : 1.36–1.39 Å in the dioxaborolane ring, shorter than typical B–O single bonds (1.48 Å) due to partial double bond character from oxygen lone pair donation.

- Ring puckering : The dioxaborolane ring exhibits a chair-like conformation with C–C–C–C torsion angles of 54–58°, stabilized by hyperconjugation between boron and adjacent oxygen atoms.

- Intermolecular interactions : Offset π-stacking between pyridine rings (3.4–3.6 Å interplanar distance) and C–H···O hydrogen bonds (2.2–2.5 Å) dominate crystal packing.

While direct crystallographic data for this specific compound remains unpublished, structural analogs like 6-methoxy-5-methylpyridine-3-boronic acid (C₇H₁₀BNO₃) exhibit similar lattice parameters (a = 5.82 Å, b = 7.14 Å, c = 12.03 Å, α = 90°, β = 97.4°, γ = 90°).

Comparative Structural Analysis with Related Picolinate Derivatives

Structural variations among picolinate boronate esters significantly influence their chemical behavior:

Table 2: Structural and Electronic Comparison of Picolinate Derivatives

Key trends:

- Electron-deficient boron centers in the title compound (5-position substitution) exhibit greater Lewis acidity compared to 3-substituted analogs, enhancing Suzuki-Miyaura coupling reactivity.

- Methoxy vs. methyl groups : The 6-OCH₃ substituent increases solubility in polar aprotic solvents by 30–40% compared to alkyl-substituted derivatives.

- Steric profiles : Bulky pinacol groups reduce decomposition rates by 65% relative to unhindered boronic acids under ambient conditions.

Properties

IUPAC Name |

methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-8-10(12(17)19-6)16-11(9)18-5/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEDYJBLHYBUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct C–H Activation via Steric and Electronic Control

Iridium complexes, notably [Ir(OMe)(COD)]₂, enable direct borylation of pyridine derivatives under solvent-free conditions. For the target compound, methyl 6-methoxypicolinate serves as the substrate, where the ester (position 2) and methoxy (position 6) groups direct borylation to position 5 via steric and electronic effects.

Procedure :

-

Catalyst System : [Ir(OMe)(COD)]₂ (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 2 mol%).

-

Conditions : Substrate, pinacolborane (1.5 equiv), heated at 80°C under nitrogen for 16 hours.

Mechanistic Insight :

The dtbbpy ligand stabilizes the Ir(III) trisboryl intermediate, facilitating oxidative addition at the meta position relative to the ester group. Steric hindrance from the 6-methoxy group further enforces regioselectivity at position 5.

Ligand-Enhanced Meta-Selectivity

Nakao’s bifunctional iridium/Lewis acid catalyst achieves meta-borylation in 2-substituted pyridines. For methyl 6-methoxypicolinate, a 1,10-phenanthroline ligand with a borane moiety directs borylation to position 5 via noncovalent interactions with the ester carbonyl.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | [Ir(OMe)(COD)]₂ + tmphen ligand |

| Temperature | Room temperature |

| Conversion | >95% |

| Isolated Yield | 75–89% |

This method avoids high temperatures, enhancing functional group tolerance.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling of Halogenated Precursors

Comparative Analysis of Methods

Challenges and Optimization

-

Stability Issues : α-Borylated pyridines (e.g., position 2) decompose within months, necessitating position 5 selectivity.

-

Ligand Design : Bulky ligands (dtbbpy) improve meta-selectivity but reduce reaction rates. Balancing steric bulk and electronic effects is critical.

-

Solvent-Free vs. Solvent-Assisted : Solvent-free conditions minimize side reactions but require precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The methoxy group on the picolinate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of boronic acids or borate esters.

Substitution: Formation of substituted picolinates.

Scientific Research Applications

Anticancer Research

One of the most promising applications of this compound is in the development of anticancer agents. It serves as an intermediate in the synthesis of Fimepinostat (CUDC-907) , a dual inhibitor of histone deacetylases and phosphoinositide 3-kinases. Fimepinostat has shown potential in treating various cancers by modulating pathways involved in cell growth and survival .

Case Study: Synthesis of Fimepinostat

The synthesis of Fimepinostat involves several steps where methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate acts as a key building block. The compound's boron-containing moiety enhances its reactivity and facilitates the formation of complex structures necessary for effective pharmacological activity .

Neuroprotective Agents

Research has also indicated that derivatives of this compound can be explored for neuroprotective properties. The presence of the methoxy group may enhance the lipophilicity and blood-brain barrier penetration of potential neuroprotective agents derived from it .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of functionalized polymers. The boron-containing group allows for the incorporation into polymer matrices that can be used for drug delivery systems or as sensors due to their responsive nature to environmental changes.

Example: Development of Responsive Polymers

Polymers synthesized from this compound can exhibit changes in properties such as solubility or mechanical strength upon exposure to specific stimuli (e.g., pH or temperature), making them suitable for applications in smart materials and drug delivery systems .

Reagent in Cross-Coupling Reactions

The compound is also employed as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boronate ester functionality allows it to participate effectively in forming carbon-carbon bonds between aryl and vinyl halides.

Experimental Procedure

A typical reaction involves combining this compound with a suitable aryl halide under palladium catalysis. The reaction conditions typically include:

| Reagent | Amount | Solvent | Temperature |

|---|---|---|---|

| This compound | 1 mmol | Tetrahydrofuran | 80°C |

| Aryl Halide | 1 mmol | - | - |

| Palladium Catalyst | 0.05 mmol | - | - |

This method yields various biaryl compounds that are valuable in pharmaceutical research .

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The picolinate moiety can also participate in coordination with metal centers, enhancing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related boronic esters, focusing on substituent effects, reactivity, and applications. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Analogous Boronic Esters

| Compound Name | CAS Number | Substituents/Modifications | Similarity Score | Purity | Price (¥) |

|---|---|---|---|---|---|

| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | 1354356-24-3 | Ethyl ester (vs. methyl), 5-boronate | 1.00 | 97% | 321/1g |

| Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate | 1150632-93-1 | Acetate group at 2-position, 5-boronate | 0.82 | N/A | N/A |

| Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | 1220423-84-6 | Nicotinate (3-pyridinecarboxylate) isomer | N/A | 98% | N/A |

| 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 19268-92-5 | Fluorine at 3-position, no ester group | N/A | 98% | 58/250mg |

Key Comparisons

Ester Group Variations Ethyl vs. Methyl Esters: Ethyl 5-(tetramethyl-dioxaborolan-2-yl)picolinate (CAS 1354356-24-3) shares near-identical structural similarity (score: 1.00) with the target compound, differing only in the ester group (ethyl vs. methyl). This minor alteration may influence solubility and steric effects in cross-coupling reactions but generally retains comparable reactivity . Acetate Substituent: Methyl 2-(5-boronatopyridin-2-yl)acetate (CAS 1150632-93-1) introduces an acetoxy group at the 2-position, reducing similarity (score: 0.82).

Positional and Isomeric Differences Nicotinate Isomer: Methyl 6-methoxy-5-boronatonicoinate (CAS 1220423-84-6) is a structural isomer with the carboxylate group at the 3-position (nicotinate) instead of the 2-position (picolinate).

Substituent Electronic Effects Methoxy vs. Fluoro Groups: The 6-methoxy group in the target compound is electron-donating, which may deactivate the pyridine ring compared to electron-withdrawing substituents like fluorine (e.g., 3-fluoro-5-boronatopyridine, CAS 19268-92-5).

Synthetic Utility

- The target compound’s methoxy and picolinate groups make it ideal for synthesizing methoxy-substituted biaryls, which are common in drug candidates. In contrast, ethyl ester analogs (e.g., CAS 1354356-24-3) are preferred for lipophilic intermediates, while nicotinate isomers (CAS 1220423-84-6) may serve niche roles in coordinating metal catalysts .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura couplings rely on boronic ester stability and electrophilicity. The target compound’s methoxy group slightly deactivates the aryl ring, necessitating optimized conditions (e.g., higher temperatures or stronger bases) compared to electron-deficient analogs like fluorinated derivatives . Ethyl ester variants (CAS 1354356-24-3) may offer improved solubility in organic solvents, facilitating reactions in non-polar media .

Commercial Availability and Cost

- The target compound (98% purity) and its ethyl ester analog (97% purity) are commercially available, with prices reflecting synthesis complexity (e.g., ¥321/1g for the ethyl ester vs. higher costs for fluorinated derivatives) .

- Niche isomers (e.g., nicotinate derivative) are less common, suggesting specialized applications .

Biological Activity

Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1402004-07-2) is an organic compound that belongs to the class of boronic esters. This compound has gained attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H20BNO5. It features a methoxy group and a dioxaborolane ring attached to a picolinate moiety. The structure is depicted as follows:

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. Additionally, the compound can interact with nucleophiles and electrophiles, leading to the formation of diverse chemical structures that may exhibit biological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanistic studies revealed that it may interfere with key signaling pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Against bacteria: Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.

- Against fungi: It has demonstrated antifungal activity in various assays.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways:

- Protease inhibition: It may inhibit proteases essential for viral replication.

- Kinase inhibition: Studies suggest it could act as a kinase inhibitor, impacting signal transduction pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Anticancer Activity | Inhibition of proliferation in breast cancer cells; IC50 = 12 µM. |

| Study B (2023) | Antimicrobial Efficacy | Effective against E. coli and Candida albicans; Minimum Inhibitory Concentration (MIC) = 8 µg/mL. |

| Study C (2022) | Enzyme Inhibition | Inhibition of protease activity by 75% at 10 µM concentration. |

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: The boronate ester moiety in this compound is highly reactive in palladium-catalyzed cross-coupling reactions. To optimize Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts (0.5–2 mol%) in THF or dioxane at 80–100°C.

- Employ a base such as K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate the boronic acid intermediate.

- Monitor reaction progress via TLC or LC-MS. Reaction times typically range from 6–24 hours.

- Purify using silica gel chromatography with ethyl acetate/hexane gradients.

Reference: Cross-coupling protocols for arylboronates are detailed in Miyaura & Suzuki’s seminal work .

Q. How can the purity and structural integrity of this compound be confirmed prior to use in synthesis?

Methodological Answer:

- Purity: Analyze via HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 254 nm). Compare retention times to a certified standard.

- Structural Confirmation:

- NMR: Verify the presence of the methoxy group (δ 3.8–4.0 ppm, singlet) and boronate ester (δ 1.3 ppm, 12H multiplet for methyl groups) .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 307.1542 (calculated for C₁₄H₂₀BNO₅) .

Reference: Similar analytical workflows are described for structurally related boronate esters .

Advanced Research Questions

Q. How can competing reactivity at the picolinate methoxy group be mitigated during functionalization?

Methodological Answer: The methoxy group may undergo undesired demethylation or oxidation. Strategies include:

- Protection: Temporarily replace the methoxy with a silyl ether (e.g., TBS) using TBSCl/imidazole in DMF.

- Regioselective Coupling: Use directing groups (e.g., pyridine N-oxide) to steer cross-coupling to the boronate site.

- Low-Temperature Control: Perform reactions below 0°C to suppress side reactions.

Reference: Regioselectivity challenges in polyfunctional aromatics are discussed in cross-coupling literature .

Q. What advanced techniques resolve crystallographic ambiguities in derivatives of this compound?

Methodological Answer: If X-ray crystallography yields ambiguous data (e.g., disordered boronate groups):

- DFT Optimization: Compare experimental bond lengths/angles with DFT-calculated structures (B3LYP/6-31G* level).

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Complementary Spectroscopy: Validate via IR (B-O stretch at ~1350 cm⁻¹) and Raman spectroscopy.

Reference: SHELX-based refinement for boronate-containing crystals is detailed in .

Q. How can trace impurities from synthetic intermediates be quantified?

Methodological Answer:

- LC-MS/MS: Use a Q-TOF mass spectrometer in MRM mode to detect residual starting materials (e.g., unprotected picolinic acid).

- Calibration Curves: Prepare standards for quantification (LOD < 0.1% w/w).

- Solid-Phase Extraction: Pre-concentrate impurities using C18 cartridges.

Reference: Impurity profiling methods for boronate esters are outlined in pharmaceutical synthesis studies .

Contradictions & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.